![molecular formula C10H9N3 B3032260 2,3-Dimethyl-2H-indazole-4-carbonitrile CAS No. 1341034-60-3](/img/structure/B3032260.png)
2,3-Dimethyl-2H-indazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic carbonitriles often involves reactions with nitrogen-containing bases or nucleophilic substitution reactions. For example, the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles was achieved by reacting azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of Et2NH, using DMSO as the solvent . Although the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile is not described, similar methods could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like this compound can be complex, with multiple functional groups contributing to their chemical behavior. The papers provided do not directly analyze the structure of this compound, but they do discuss the structures of related compounds. For instance, the crystal structure of a benzazepine derivative was determined by X-ray diffraction, which is a common technique for elucidating the structure of complex organic molecules .
Chemical Reactions Analysis
Heterocyclic carbonitriles can undergo a variety of chemical reactions. The papers describe reactions such as nucleophilic substitution, cycloaddition, and rearrangement reactions. For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts with nitrogen bases to yield different products depending on the type of amine used . These reactions highlight the reactivity of the carbonitrile group in heterocyclic compounds, which could be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic carbonitriles can be influenced by their molecular structure. The papers mention properties such as antioxidant activity, color intensity due to intramolecular charge transfer, and electrochemical behavior as analyzed by cyclic voltammetry . While the specific properties of this compound are not detailed, the properties of similar compounds suggest that it may exhibit interesting optical and electrochemical characteristics.
Scientific Research Applications
2,3-Dimethyl-2H-indazole-4-carbonitrile is a compound that belongs to the broader class of indazole derivatives. These derivatives are recognized for their wide range of biological activities and have been the subject of extensive scientific research. This discussion focuses on the scientific applications of such compounds, excluding their use in drug dosage and side effects, and aims to provide insights into their relevance in scientific research.
Heterocyclic Compounds and Biological Activities
Indazole derivatives, including structures similar to this compound, are pivotal in the development of new therapeutic agents. Their significance stems from the indazole scaffold's pharmacological importance, forming the basis of numerous compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activities. They have also been applied in disorders involving protein kinases, aside from cancer, and neurodegeneration. The defined mechanisms of action of these compounds pave the way for the synthesis of new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Synthesis and Chemical Properties
The synthesis of indazole derivatives, including those similar to this compound, has been a subject of considerable interest due to their versatile applications. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as favorable tools for constructing functionalized indazole derivatives. These methodologies enable the one-step synthesis of functionalized indazole derivatives, enhancing their structural complexity and functional flexibility for medicinal applications. This approach demonstrates the ongoing innovation in synthesizing indazoles, highlighting their potential in contributing to new scientific discoveries (Shiri, Roosta, Dehaen, & Amani, 2022).
Environmental Applications
Beyond medicinal applications, the broader class of compounds, including this compound, has found relevance in environmental science. Specifically, the chemical recycling of carbon dioxide to fuels represents a complementary technology to carbon sequestration. This area of research focuses on minimizing hydrogen consumption, producing easily stored and transported fuels, and utilizing renewable energy sources. The exploration into alcohols and other valuable compounds using solar energy for CO2 reduction underscores the environmental significance of these chemical studies (Centi & Perathoner, 2009).
Mechanism of Action
Target of Action
2,3-Dimethyl-2H-indazole-4-carbonitrile is a derivative of the indazole class of compounds . Indazole derivatives are known to have a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The primary targets of these compounds are often enzymes or receptors involved in these processes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response .
Mode of Action
The compound interacts with its targets, such as COX-2, by binding to the active site of the enzyme, inhibiting its activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators, resulting in an anti-inflammatory effect .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-2 activity, leading to a reduction in the production of pro-inflammatory mediators . This can result in a decrease in inflammation and related symptoms .
properties
IUPAC Name |
2,3-dimethylindazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-10-8(6-11)4-3-5-9(10)12-13(7)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFXPEPXLYIIGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270091 | |
Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1341034-60-3 | |
Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341034-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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